molecular formula C13H14N2 B1615239 N-methyl-1-(5-phenylpyridin-2-yl)methanamine CAS No. 892502-02-2

N-methyl-1-(5-phenylpyridin-2-yl)methanamine

Cat. No.: B1615239
CAS No.: 892502-02-2
M. Wt: 198.26 g/mol
InChI Key: HHOWXRCPAWWJPH-UHFFFAOYSA-N
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Description

N-methyl-1-(5-phenylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol. This compound has garnered significant attention in the scientific community due to its unique physical and chemical properties, as well as its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-phenylpyridin-2-yl)methanamine typically involves the reaction of 5-phenyl-2-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentrations, thereby optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-phenylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted pyridine derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

N-methyl-1-(5-phenylpyridin-2-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound has been investigated as a potential drug candidate for the treatment of neurological disorders due to its ability to modulate specific molecular targets.

    Industry: In industrial research, it is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-methyl-1-(5-phenylpyridin-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-1-(5-phenylpyridin-2-yl)methanamine include:

  • N-methyl-1-(pyridin-2-yl)methanamine
  • N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
  • N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a phenyl group and a pyridine ring, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

N-methyl-1-(5-phenylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-14-10-13-8-7-12(9-15-13)11-5-3-2-4-6-11/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOWXRCPAWWJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649933
Record name N-Methyl-1-(5-phenylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-02-2
Record name N-Methyl-1-(5-phenylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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